molecular formula C19H32O2 B1514397 Androstane-3beta-17beta-diol D3 CAS No. 79037-32-4

Androstane-3beta-17beta-diol D3

Cat. No.: B1514397
CAS No.: 79037-32-4
M. Wt: 295.5 g/mol
InChI Key: CBMYJHIOYJEBSB-QZXLVPRLSA-N
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Description

Androstane-3beta-17beta-diol D3 is a synthetic androstane steroid, structurally similar to naturally occurring androgens. It is often used in scientific research to study the effects of androgens on various biological systems.

Mechanism of Action

Target of Action

The primary target of Androstane-3beta-17beta-diol D3, also known as (3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol, is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

This compound binds to ERβ and acts as an agonist . This binding activates ERβ, leading to a series of downstream effects .

Biochemical Pathways

This compound, through its activation of ERβ, plays a role in the regulation of the Hypothalamo-Pituitary–Adrenal (HPA) axis . It has been shown to inhibit the Paraventricular Nucleus (PVN) response to stressors . This regulation involves key hormones such as Corticotropin-Releasing Hormone (CRH), Vasopressin (AVP), and Oxytocin (OT) .

Pharmacokinetics

It is known that it is a metabolite of the potent androgen, 5α-dihydrotestosterone .

Result of Action

The activation of ERβ by this compound has several effects. It has been found to have antiproliferative effects against prostate cancer cells . Moreover, it positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . This regulation has been associated with antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown that the compound’s effects on the HPA axis can be modulated by stressors

Biochemical Analysis

Biochemical Properties

Androstane-3beta-17beta-diol D3 is a selective, high-affinity agonist of the estrogen receptor beta (ERβ), and hence, an estrogen . It does not bind to the androgen receptor (AR), but rather to estrogen receptors ER-alpha and ER-beta, with higher affinity for ER-beta . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .

Cellular Effects

This compound has been found to have biological activity in the male reproductive tract and this androgen metabolite has estrogen-like activity in the efferent ductules, whose major function is the reabsorption of luminal fluid . It has also been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via its action on oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus .

Molecular Mechanism

The actions of this compound are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors . Activation of the corticotrophin-releasing hormone (CRH) and vasopressin (AVP) promoters has been shown to occur by this compound binding to ERβ .

Dosage Effects in Animal Models

In gonadectomized rats, ERβ agonists, including this compound, reduce CORT and ACTH responses to restraint stress . This effect is also present in wild-type but not ERβ-knockout mice .

Metabolic Pathways

This compound is a metabolite of the potent androgen, 5α-dihydrotestosterone (DHT). DHT has been shown to be metabolized to the ERβ agonist, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Androstane-3beta-17beta-diol D3 can be synthesized through several chemical reactions starting from androstane derivatives. The synthesis typically involves the reduction of androstane-3,17-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions include anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using similar reduction reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Androstane-3beta-17beta-diol D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

  • Oxidation: this compound can be oxidized to form androstane-3beta,17beta-dione.

  • Reduction: Reduction reactions can produce other androstane derivatives with different functional groups.

  • Substitution: Halogenated derivatives of this compound can be synthesized.

Scientific Research Applications

Androstane-3beta-17beta-diol D3 is widely used in scientific research due to its structural similarity to natural androgens. It is employed in studies related to:

  • Chemistry: Investigating the synthesis and properties of androstane derivatives.

  • Biology: Studying the effects of androgens on gene expression and cellular functions.

  • Medicine: Researching potential therapeutic applications in hormone replacement therapy and androgen-related disorders.

  • Industry: Developing new androgen-based compounds for various applications.

Comparison with Similar Compounds

  • Testosterone

  • Dihydrotestosterone (DHT)

  • Androstane-3alpha-17beta-diol

  • Androstane-3beta,17alpha-diol

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMYJHIOYJEBSB-QZXLVPRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747035
Record name (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79037-32-4
Record name (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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